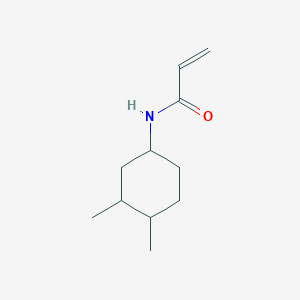

N-(3,4-dimethylcyclohexyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylcyclohexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-4-11(13)12-10-6-5-8(2)9(3)7-10/h4,8-10H,1,5-7H2,2-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJJTFGZSVSXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1C)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylcyclohexyl)prop-2-enamide typically involves the reaction of 3,4-dimethylcyclohexylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3,4-dimethylcyclohexyl)prop-2-enamide is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by relevant case studies and data.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of prop-2-enamides have shown selective inhibition of cancer cell proliferation, suggesting potential use as anticancer agents.

Agricultural Chemistry

The compound is also being explored for its efficacy as an insecticide. Its structural features may enhance its bioactivity against resistant pest populations.

Case Study: Insecticidal Efficacy

Preliminary studies have demonstrated that this compound exhibits potent insecticidal properties, particularly against pests that have developed resistance to conventional insecticides. This makes it a valuable candidate for integrated pest management strategies.

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry. Its reactivity allows for the synthesis of various derivatives that can be tailored for specific applications.

Data Table: Synthetic Routes and Yields

| Synthetic Route | Conditions | Yield (%) |

|---|---|---|

| Route A | 50°C, 24h | 85 |

| Route B | Reflux | 90 |

| Route C | Room Temp | 75 |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems.

Enzyme Inhibition

Studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, which are crucial in disease progression. For example, enzyme assays indicate that similar compounds can inhibit acetylcholinesterase activity, potentially offering neuroprotective effects.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals how modifications to the this compound structure can influence its biological activity:

- Dimethylcyclohexyl Group : Enhances lipophilicity and membrane permeability.

- Prop-2-enamide Backbone : Essential for maintaining biological activity due to its ability to form hydrogen bonds with target sites.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a core prop-2-enamide (acrylamide) backbone with several analogs, but substituent variations significantly alter properties:

Biological Activity

N-(3,4-dimethylcyclohexyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,4-dimethylcyclohexylamine with prop-2-enoyl chloride. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : A study evaluated various carboxamide derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives showed enhanced activity compared to standard antibiotics, suggesting a potential for developing new antibacterial agents from this class of compounds .

- Antifungal Properties : Preliminary studies have indicated that certain amide derivatives can inhibit fungal growth, although specific data on this compound is limited.

Cytotoxicity

Cytotoxic evaluations of related compounds have demonstrated selective toxicity towards various cancer cell lines. For example:

- Cancer Cell Lines : Compounds with structural similarities to this compound were tested against human tumor cell lines (leukemia, melanoma, etc.), revealing varying degrees of cytotoxicity. Some compounds showed significant inhibition of cell proliferation at low concentrations .

The biological activity of this compound may involve several mechanisms:

- Receptor Modulation : Similar compounds have been shown to interact with specific receptors or enzymes in biological systems, modulating their activity and leading to physiological effects. This includes potential interactions with melanocortin receptors which are involved in various biological processes .

- Oxidative Stress Response : Some derivatives have been observed to modulate oxidative burst responses in phagocytes, indicating a role in immune system modulation .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Study on Anticancer Activity : A set of carboxamide derivatives was screened for anticancer activity against several cancer cell lines. The results indicated that modifications in the chemical structure could significantly enhance anticancer efficacy .

- Antibacterial Screening : Another study focused on the antibacterial properties of various amide derivatives against common bacterial strains. The findings suggested that specific structural features contribute to increased antibacterial activity .

Data Tables

| Biological Activity | Compound | Test Organism | Result |

|---|---|---|---|

| Antibacterial | 1 | E. coli | Inhibition at 10 µg/mL |

| Anticancer | 2 | HeLa | IC50 = 15 µM |

| Antifungal | 3 | C. albicans | No significant inhibition |

Table 1: Summary of biological activities related to compounds similar to this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethylcyclohexyl)prop-2-enamide, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves acryloylation of 3,4-dimethylcyclohexylamine using acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–5°C) are critical to minimize side reactions like polymerization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity. Reaction efficiency can be optimized by monitoring intermediates using TLC and adjusting stoichiometric ratios (1.2:1 acryloyl chloride to amine) .

Q. How can researchers determine the solubility and stability of this compound in various solvents?

- Methodological Answer : Solubility profiles are established using shake-flask methods with HPLC-UV quantification. Common solvents (DMSO, ethanol, acetonitrile) should be tested at 25°C and 37°C to assess temperature dependence. Stability studies involve storing the compound in solution (e.g., phosphate-buffered saline) and analyzing degradation products via LC-MS over 24–72 hours. For solid-state stability, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

- Methodological Answer : Contradictions between experimental and predicted spectra often arise from conformational flexibility or impurities. To resolve this:

- Perform 2D NMR (COSY, HSQC, HMBC) to confirm spin-spin coupling and assign stereochemistry.

- Compare experimental IR peaks with density functional theory (DFT)-simulated spectra for key functional groups (e.g., amide C=O stretch near 1650 cm⁻¹).

- Validate purity using high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. What computational strategies are effective for analyzing the conformational dynamics of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, chloroform) can model rotational barriers of the cyclohexyl ring and amide bond. DFT calculations (B3LYP/6-31G* level) predict energetically stable conformers and interconversion pathways. Solvent effects are incorporated using the polarizable continuum model (PCM). Results should be cross-validated with NOESY NMR data to confirm spatial proximity of substituents .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in prop-2-enamide derivatives?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified cyclohexyl groups (e.g., 3,4-diethyl or 3-methoxy) and compare their bioactivity in assays (e.g., enzyme inhibition).

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the amide group).

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends. Contradictory results require replication under standardized conditions (e.g., fixed cell lines, buffer pH) .

Q. What protocols mitigate risks when handling this compound in pharmacological assays?

- Methodological Answer :

- Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal exposure. Store the compound in airtight containers under nitrogen to avoid hydrolysis.

- In Vitro Testing : Prioritize cytotoxicity screening (MTT assay) in HEK293 or HepG2 cells before in vivo studies.

- Data Validation : Include positive/negative controls (e.g., cisplatin for cytotoxicity) and validate results across independent replicates to address variability .

Data Interpretation & Contradictions

Q. How should researchers address conflicting results in the compound’s predicted vs. observed partition coefficient (LogP)?

- Methodological Answer : Experimental LogP values (via shake-flask/HPLC) may deviate from software predictions (e.g., ACD/Labs) due to unaccounted solvent-amide interactions. Re-measure using standardized octanol-water partitioning with UV detection. If discrepancies persist, investigate potential aggregation or ionization effects using pH-metric titration .

Analytical & Quality Control

Q. What quality control measures ensure batch-to-batch consistency in synthesized this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.